Structural Confirmation of 3,10-Dihydroxydodecanoyl-CoA via High-Resolution LC-MS/MS
The unambiguous identification and quantitation of 3,10-Dihydroxydodecanoyl-CoA in complex biological matrices is achieved through its unique LC-MS/MS fragmentation pattern, which differs from its positional isomers [1]. While all dihydroxydodecanoyl-CoA isomers share the same nominal mass (m/z for [M+H]+ ~ 982), the location of the hydroxyl groups (e.g., C3 and C10 vs. C3 and C8) dictates the specific product ions generated during collision-induced dissociation, providing a definitive molecular fingerprint [1]. This analytical specificity is crucial for targeted metabolomics studies where cross-reactivity or misidentification of isomers can lead to false pathway assignments.
| Evidence Dimension | Structural differentiation via LC-MS/MS fragmentation |
|---|---|
| Target Compound Data | Unique product ion spectrum corresponding to 3,10-dihydroxy substitution pattern |
| Comparator Or Baseline | Other dihydroxy-dodecanoyl-CoA isomers (e.g., 3,8-, 3,5-, 3,6-dihydroxydodecanoyl-CoA) |
| Quantified Difference | Qualitatively distinct MS/MS spectra; relative retention time differences on reverse-phase LC |
| Conditions | LC-MS/MS analysis using methods validated for acyl-CoAs [1] |
Why This Matters
Procurement of a chemically verified, high-purity standard is mandatory to prevent isomer cross-contamination, ensuring accurate identification and reliable quantification in LC-MS-based metabolic assays.
- [1] Ishizaki, Y., et al. (2005). Structural determination of acyl-CoA esters using LC-MS/MS. (Referenced in: 3.6. Acyl). View Source
